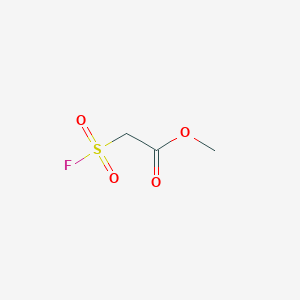

Methyl 2-(fluorosulfonyl)acetate

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, hold a position of immense significance in advanced chemical synthesis. numberanalytics.com The unique properties conferred by the fluorine atom—the most electronegative element—dramatically alter the physical, chemical, and biological characteristics of the parent molecule. wikipedia.orgnumberanalytics.com This strategic incorporation of fluorine is a cornerstone in the development of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, imparts exceptional thermal and metabolic stability to organofluorine compounds. wikipedia.orgnumberanalytics.com In medicinal chemistry, this translates to enhanced drug efficacy, as the fluorinated molecules can better resist metabolic degradation, leading to improved bioavailability and longer half-lives. researchgate.netnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs that have had a major impact on global health. wikipedia.orgworktribe.com

In materials science, the introduction of fluorine leads to the creation of materials with unique properties such as high thermal resistance, chemical inertness, and altered surface properties. numberanalytics.com Fluoropolymers, for instance, are indispensable in a wide range of applications due to their remarkable stability. numberanalytics.com

The table below summarizes the key physicochemical properties altered by the introduction of fluorine and the resulting impact on various applications.

Table 1: Impact of Fluorine Incorporation on Molecular Properties and Applications

| Property Affected | Consequence of Fluorination | Application Area | Example Compounds/Materials |

|---|---|---|---|

| Bond Strength | Increased C-F bond energy (~485 kJ/mol) wikipedia.orgnumberanalytics.com | Enhanced thermal and chemical stability wikipedia.orgnumberanalytics.com | Pharmaceuticals, Agrochemicals, Fluoropolymers |

| Electronegativity | High polarity of the C-F bond numberanalytics.com | Altered acidity, basicity, and dipole moment | Catalysis, Reagents in Synthesis |

| Lipophilicity | Increased lipophilicity numberanalytics.com | Improved membrane permeability and bioavailability researchgate.netnumberanalytics.com | Pharmaceuticals |

| Metabolic Stability | Resistance to oxidative metabolism researchgate.netnumberanalytics.com | Longer drug half-life and enhanced efficacy researchgate.netnumberanalytics.com | Pharmaceuticals |

| Conformation | Can influence molecular shape and binding affinity researchgate.net | Enhanced enzyme-substrate interactions researchgate.net | Drug Design |

Historical Development and Key Contributions of Methyl 2-(fluorosulfonyl)acetate

The story of this compound is a compelling narrative of innovation and evolution in synthetic chemistry, highlighting how a single reagent can reshape the landscape of a sub-discipline.

Genesis as "Chen's Reagent" and Pioneering Studies

The introduction of this compound, widely known as "Chen's Reagent," marked a significant milestone in trifluoromethylation chemistry. researchgate.net In 1989, Professor Qing-Yun Chen and his colleagues at the Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences, reported the use of this reagent for the copper(I)-mediated trifluoromethylation of aryl, alkenyl, and alkyl halides. rsc.orgscispace.comsioc-journal.cn This was a groundbreaking development, offering a novel and efficient method for introducing the crucial trifluoromethyl (CF3) group into organic molecules. nih.gov

The pioneering studies by Chen's group demonstrated that in the presence of copper(I) iodide, this compound could effectively transfer a CF3 group to a variety of substrates. rsc.org This method was particularly significant as it provided a new catalytic approach to aromatic trifluoromethylation. nih.gov The initial research laid the foundation for a plethora of applications and further refinements of this powerful synthetic tool. rsc.org

The table below presents a selection of the pioneering trifluoromethylation reactions accomplished using Chen's Reagent, showcasing its broad applicability from its inception.

Table 2: Pioneering Trifluoromethylation Reactions with Chen's Reagent

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Iodobenzene | Trifluoromethylbenzene | CuI | 85 |

| 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | CuI | 82 |

| (E)-β-Bromostyrene | (E)-β-(Trifluoromethyl)styrene | CuI | 75 |

| 1-Bromoadamantane | 1-(Trifluoromethyl)adamantane | CuI | 90 |

Data sourced from foundational studies on Chen's Reagent.

Evolution of this compound's Synthetic Utility

Following its initial success as a trifluoromethylating agent, the synthetic utility of this compound has continued to evolve, demonstrating its versatility beyond its original application. Researchers have ingeniously harnessed the reactivity of this compound, expanding its role in organic synthesis.

A significant evolution in its application has been its use as a precursor for difluorocarbene (:CF2). researchgate.netnih.gov Under specific reaction conditions, this compound can be induced to release this highly reactive intermediate. acs.org This has opened up new avenues for the synthesis of gem-difluorinated compounds, which are of considerable interest in medicinal and materials chemistry. One of the most prominent applications of this is in the difluorocyclopropanation of alkenes, yielding valuable difluorocyclopropane derivatives. nih.gov For instance, the reaction with unreactive n-butyl acrylate (B77674) can produce the corresponding difluorocyclopropane in good yield. researchgate.netnih.gov

Furthermore, the in situ generation of difluorocarbene from this compound has been exploited in Wittig-type reactions. researchgate.net In the presence of triphenylphosphine (B44618), the difluorocarbene forms a difluoromethylene triphenylphosphonium ylide, which can then react with aldehydes and ketones to produce 1,1-difluoroalkenes in good yields. researchgate.net More recent developments have also explored its use in radical difluoroalkylation reactions, further broadening its synthetic scope.

The table below highlights the evolved synthetic applications of this compound, illustrating its transformation into a multi-faceted reagent.

Table 3: Evolved Synthetic Applications of this compound

| Reaction Type | Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Difluorocyclopropanation | n-Butyl acrylate | MDFA | Methyl 2,2-difluoro-1-(n-butoxycarbonyl)cyclopropane | 76 researchgate.netnih.gov |

| Difluorocyclopropanation | Styrene | MDFA, KI, TMSCl | 1,1-Difluoro-2-phenylcyclopropane | - |

| Wittig-type Reaction | Benzaldehyde | MDFA, KI, Ph3P | 1,1-Difluoro-2-phenylethene | Good researchgate.net |

| Radical Difluoroalkylation | Alkenes | MDFA, photoredox catalyst | Difluoroalkylated products | - |

MDFA refers to Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. Data is indicative of the types of transformations possible.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluorosulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBSVQEXGORTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluorosulfonyl Acetate

Established Synthetic Pathways

The synthesis of methyl 2-(fluorosulfonyl)acetate is accessible through a couple of well-documented routes, each offering distinct advantages and considerations for chemists.

Fluorosulfonylation Strategies for this compound Preparation

One of the primary methods for synthesizing this compound involves the direct fluorosulfonylation of appropriate substrates. This approach leverages the reactivity of sulfuryl fluoride (B91410) or its derivatives to introduce the fluorosulfonyl group onto a two-carbon backbone that already contains a methyl ester. The efficiency of this method is often dependent on the choice of reagents and reaction conditions.

Another key application of this compound, which also sheds light on its reactivity, is its role as a source of difluorocarbene. acs.org Under specific high-temperature and high-concentration conditions, it has been shown to be an effective difluorocarbene reagent, with reactivity comparable to trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). acs.org This reactivity is crucial for synthesizing gem-difluorocyclopropanes from alkenes. acs.orgacs.org

Synthetic Derivations from Difluoroacetic Acid Precursors

An alternative and widely utilized strategy for the preparation of this compound begins with difluoroacetic acid or its derivatives. This method typically involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by the introduction of the fluorosulfonyl group.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is also used as a trifluoromethylating agent for alkyl, aryl, and alkenyl halides in the presence of copper(I) iodide. chemicalbook.comrsc.orgfishersci.com The mechanism is thought to involve the formation of a difluorocarbene intermediate. orgsyn.org

Optimization and Scale-Up Considerations in this compound Synthesis

The practical application of this compound in larger-scale industrial and academic settings necessitates the optimization of its synthesis for both efficiency and throughput.

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency of this compound synthesis is highly sensitive to various reaction parameters. Studies have shown that factors such as reaction time, temperature, and the stoichiometry of reactants can significantly impact the yield and purity of the final product. For instance, in related esterification reactions, optimizing parameters like microwave power, catalyst concentration, and reactant ratios has led to substantial improvements in conversion rates. uctm.edu While not directly about this compound, these principles of optimizing reaction conditions are broadly applicable. For example, in other reactions, it has been noted that longer reaction times can sometimes lead to decreased selectivity due to the formation of side products. scielo.br

| Parameter | Effect on Efficiency |

| Reaction Time | Can be optimized to maximize conversion without promoting side reactions. scielo.br |

| Temperature | Affects reaction rate and selectivity; optimal temperature balances speed and purity. scielo.br |

| Reactant Stoichiometry | The ratio of reactants can be adjusted to drive the reaction to completion and minimize unreacted starting materials. |

| Catalyst Concentration | In catalyzed reactions, the amount of catalyst can significantly influence the reaction rate. uctm.edu |

Methodologies for Multi-Gram Scale Production

Scaling up the synthesis of this compound from laboratory benchtop to multi-gram or even kilogram quantities presents unique challenges. Methodologies for larger-scale production often require modifications to the procedures used for small-scale synthesis. acs.orgguidechem.comresearchgate.net

For instance, a large-scale synthesis of a related compound, 2,2-difluorocyclopropylmethyl benzoate, involved using a 250 mL three-necked, round-bottomed flask and carefully controlling the addition of reagents. acs.org The workup procedure is also a critical consideration in large-scale synthesis. While some workup procedures may be straightforward on a small scale, they can become laborious and less efficient when scaled up. orgsyn.org Alternative, more streamlined workup procedures are often developed for multi-gram preparations, even if they sometimes result in a slightly lower yield. orgsyn.org The purification of the final product at a larger scale may also require different techniques, such as crystallization or distillation, as opposed to column chromatography which is more common for smaller quantities.

| Scale | Typical Equipment | Key Considerations |

| Small-Scale (mmol) | Standard laboratory glassware | Proof of concept, optimization of reaction conditions. |

| Multi-Gram Scale | Larger reaction vessels (e.g., 250 mL flasks), potentially mechanical stirrers | Heat management, efficient mixing, modified workup and purification procedures. acs.orgorgsyn.orgnih.govresearchgate.net |

Mechanistic Insights and Reactivity Profiles of Methyl 2 Fluorosulfonyl Acetate

Methyl 2-(fluorosulfonyl)acetate as a Trifluoromethylating Reagent

This compound, also known as Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) or Chen's Reagent, is a versatile and efficient reagent for introducing the trifluoromethyl (CF₃) group into organic molecules. researchgate.netcas.cn The unique properties conferred by the trifluoromethyl group, such as high electronegativity, stability, and lipophilicity, make trifluoromethylated compounds highly valuable in bioorganic and medicinal chemistry. orgsyn.orgresearchgate.net This reagent provides a practical pathway for the copper-mediated trifluoromethylation of a wide array of substrates under relatively mild conditions. cas.cnorgsyn.org

Copper-Mediated Trifluoromethylation: Reaction Mechanisms and Pathways

The trifluoromethylation process using this compound is typically mediated by copper, with a mechanism that involves several key steps and intermediates. cas.cnorgsyn.org While initial work utilized stoichiometric amounts of copper, subsequent developments have led to catalytic systems. researchgate.net

The accepted mechanism for trifluoromethylation with this compound involves the in-situ generation of a difluorocarbene intermediate. orgsyn.orgresearchgate.netnih.gov The reaction is initiated by the interaction of this compound with a copper(I) salt, typically copper(I) iodide (CuI). cas.cnorgsyn.org This interaction forms a copper carboxylate species. cas.cn

This intermediate species is unstable and readily undergoes decarboxylation (loss of CO₂) and elimination of sulfur dioxide (SO₂) to generate difluorocarbene (:CF₂) and a fluoride (B91410) ion (F⁻). cas.cnorgsyn.org In the presence of copper(I) iodide, the difluorocarbene and fluoride ion are thought to rapidly form a trifluoromethyl copper species, often represented as [CuCF₃]. cas.cnorgsyn.org This copper-bound trifluoromethyl group is the key nucleophilic trifluoromethylating agent that reacts with the organic substrate. orgsyn.org For instance, in the presence of an aryl or alkenyl halide (R-X), the [CuCF₃] species transfers the CF₃ group to the substrate, yielding the trifluoromethylated product (R-CF₃) and regenerating a copper halide (CuX). cas.cn Under certain high-temperature and high-concentration conditions, this compound has been shown to be a highly efficient source of difluorocarbene, with reactivity comparable to other known carbene precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). researchgate.netnih.govacs.org

The efficiency and rate of the copper-mediated trifluoromethylation can be significantly enhanced by the use of catalytic additives. researchgate.net One notable example is the use of tetrabutylammonium (B224687) iodide (TBAI). researchgate.net Research has demonstrated that the addition of TBAI leads to enhanced conversion in the CuI-mediated trifluoromethylation of substrates like 1-aryl-4-iodo-1,2,3-triazoles. researchgate.net

Scope and Limitations in Trifluoromethylation Reactions

This compound is a broadly applicable reagent for the trifluoromethylation of a diverse range of organic halides and complex molecules. sigmaaldrich.comchemicalbook.comfishersci.com

The reagent is widely used for the copper-mediated trifluoromethylation of aryl, alkenyl, and some alkyl halides. researchgate.netcas.cn It effectively replaces halogen atoms (typically iodine and bromine) in these substrates with a trifluoromethyl group under mild conditions. orgsyn.orgchemicalbook.com The reaction generally proceeds in good yields for a variety of these compounds. epa.gov The versatility of this method is highlighted by its successful application to complex substrates, such as steroidal molecules, demonstrating its utility in synthesizing trifluoromethylated natural product analogues. orgsyn.org

Table 1: Examples of Substrates Functionalized with this compound

| Substrate Class | Halogen (X) | Product | Reference |

| Aryl Halides | I, Br | Aryl-CF₃ | cas.cnepa.gov |

| Alkenyl Halides | Br | Alkenyl-CF₃ | orgsyn.org |

| Alkyl Halides | I, Br | Alkyl-CF₃ | cas.cnsigmaaldrich.com |

| Benzyl Halides | Br | Benzyl-CF₃ | cas.cn |

The utility of this compound extends to the challenging trifluoromethylation of heterocyclic compounds. researchgate.netresearchgate.net A general methodology has been developed for the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles using this reagent in a CuI-mediated reaction promoted by TBAI. researchgate.net This method exhibits broad functional group tolerance and has been successfully applied to the multi-gram scale synthesis of a library of 1-aryl-4-trifluoromethyl-1,2,3-triazoles. researchgate.netresearchgate.net

The reaction has also been successfully applied to other complex molecules, including steroidal systems. orgsyn.org However, some limitations have been noted. For instance, the scope of substrates explored suggests that certain functional groups, such as alkyl amines, may not be compatible with this trifluoromethylation approach. researchgate.net

This compound as a Difluorocarbene Source

This compound (MDFA) has emerged as a significant reagent in organic synthesis, primarily for its ability to serve as a potent precursor for difluorocarbene (:CF2). This highly reactive intermediate is valuable for introducing difluoromethylene (-CF2-) units into organic molecules, a common strategy in the development of pharmaceuticals and advanced materials. chemimpex.com

Generation and Reactivity of Difluorocarbene from this compound

The generation of difluorocarbene from MDFA is not spontaneous and requires specific conditions to proceed efficiently. The process involves the cleavage of the methyl group and subsequent fragmentation of the molecule.

The release of difluorocarbene from this compound is typically achieved under thermal conditions in the presence of a promoter, such as an iodide salt (e.g., potassium iodide, KI). researchgate.net The reaction mechanism is proposed to involve the demethylation of MDFA by the iodide ion. researchgate.net This initial step is followed by a cascade of reactions involving decarboxylation (loss of CO2) and the elimination of sulfur dioxide (SO2), which ultimately yields the desired difluorocarbene intermediate. researchgate.net

This generation method requires specific conditions to be effective, notably high temperatures and high concentrations of the reactants. nih.govacs.orgacs.org The choice of solvent is also crucial; a mixture of dioxane and diglyme (B29089) has been found to be effective as it can dissociate the iodide salt while providing a high-boiling medium to serve as a thermal cushion for the reaction.

This compound is often compared to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), another powerful difluorocarbene precursor. nih.govacs.orgacs.org Research has demonstrated that under specific high-temperature and high-concentration conditions, MDFA exhibits carbene reactivity characteristics that are comparable to those of TFDA. researchgate.netnih.govacs.orgacs.org

TFDA was a groundbreaking reagent for preparing 2,2-difluorocyclopropyl building blocks. acs.org However, MDFA was developed as a more stable and convenient alternative. researchgate.net The primary advantage of MDFA lies in its greater stability, while TFDA's trimethylsilyl group makes it highly reactive. The generation of difluorocarbene from MDFA proceeds via a demethylation strategy, whereas TFDA relies on the lability of the silicon-carbon bond.

A comparative overview of these two reagents is presented below:

| Feature | This compound (MDFA) | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) |

| Activation | Iodide-promoted demethylation at high temperatures. researchgate.net | Fluoride-initiated desilylation. acs.org |

| Reactivity | Comparable to TFDA under optimal conditions. nih.govacs.orgacs.org | Highly reactive, considered a benchmark reagent. acs.org |

| Handling | Considered a more stable and convenient reagent. researchgate.net | Highly reactive precursor. acs.org |

| Byproducts | Fluoride ions are generated, which can be trapped. | Generates trimethylsilyl fluoride. |

Cycloaddition Reactions Initiated by Difluorocarbene

Once generated, the difluorocarbene from MDFA readily participates in cycloaddition reactions, most notably with alkenes to form gem-difluorocyclopropanes. This transformation is a key application of the reagent.

The in-situ generation of difluorocarbene from MDFA provides an effective method for the synthesis of difluorocyclopropanes. The carbene intermediate reacts with olefinic double bonds in a [1+2] cycloaddition manner to construct the three-membered ring. This method has proven effective for converting a wide array of alkenes into their corresponding difluorocyclopropane derivatives. researchgate.net The reaction has been successfully applied to the synthesis of 2'-deoxy-2'-spirodifluorocyclopropanyl nucleoside analogs, where the introduction of the difluorocyclopropane was a key synthetic step. researchgate.net

A significant advantage of the MDFA system is its ability to react with a broad range of olefinic substrates, including those that are typically considered unreactive towards other carbene sources. researchgate.net The high reactivity, comparable to that of the TFDA system, allows for the cyclopropanation of difficult-to-react alkenes under somewhat harsh conditions (high temperature, minimal solvent).

A notable example is the successful reaction with n-butyl acrylate (B77674), a highly unreactive substrate. researchgate.netnih.gov Using the MDFA/KI system, a good yield of the corresponding difluorocyclopropane product was achieved, demonstrating the potency of this method. nih.govacs.orgacs.org

The table below summarizes the outcomes of the [1+2] cycloaddition with a representative substrate.

| Olefinic Substrate | Reagent System | Product | Yield | Reference |

| n-Butyl acrylate | MDFA (2 equiv), KI | 1-butoxycarbonyl-2,2-difluorocyclopropane | 76% | nih.gov, researchgate.net, acs.org |

Difluoromethylene Transfer in Olefination Reactions

Wittig-Type Reactions for Gem-Difluoroalkene Formation

This compound (MDFA) serves as a potent precursor for the generation of gem-difluoroalkenes from carbonyl compounds through a Wittig-type reaction pathway. This transformation is not direct but relies on the in situ formation of a highly reactive phosphonium (B103445) ylide. Under moderate reaction conditions, the process is initiated by a demethylating agent, typically an iodide salt such as potassium iodide (KI). researchgate.netresearchgate.net The iodide attacks the methyl group of MDFA, leading to the release of difluorocarbene (:CF₂).

This transient and highly electrophilic difluorocarbene is immediately trapped by triphenylphosphine (B44618) (PPh₃), which is included in the reaction mixture. researchgate.net This trapping event forms the crucial intermediate: difluoromethylene triphenylphosphonium ylide ([Ph₃P=CF₂]). Once formed, this ylide engages in a Wittig-type olefination with various aldehydes or activated ketones present in the system. researchgate.netresearchgate.net The reaction proceeds to furnish the corresponding 1,1-difluoroalkenes, often in good yields. researchgate.net This method is particularly effective for aromatic aldehydes and activated ketones. researchgate.net

Table 1: Representative Examples of Wittig-Type Gem-Difluoroolefination A comprehensive data table for this specific reaction is not readily available in the cited literature. The reaction is reported to proceed in good yields with aromatic aldehydes and activated ketones.

| Carbonyl Substrate | Product | Yield (%) |

| Aromatic Aldehyde | 1-Aryl-2,2-difluoroalkene | Good |

| Activated Ketone | 1,1-Di-substituted-2,2-difluoroalkene | Good |

Radical Reactions Involving this compound

Photo-Induced and Redox Catalysis for Difluoroalkylation

Beyond its utility in generating difluorocarbene, this compound has emerged as a valuable precursor for the carbomethoxydifluoromethyl radical (•CF₂CO₂Me) under visible-light photoredox catalysis. nih.gov This reactivity offers a distinct pathway for the introduction of the difluoroacetate (B1230586) moiety into organic molecules. The process represents a novel application for this well-known trifluoromethylating agent, expanding its synthetic utility into the realm of radical chemistry. nih.gov

The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then mediates a single-electron transfer (SET) to this compound. This reduction induces the fragmentation of the molecule, releasing the •CF₂CO₂Me radical. This radical species can then be effectively trapped by a variety of radical acceptors, including unactivated alkenes, styrenes, and certain heteroarenes. nih.gov This method allows for the direct formation of a range of carbomethoxydifluoromethylated products from simple unsaturated starting materials. nih.gov

The reaction demonstrates broad applicability, as highlighted by the successful difluoroalkylation of various substrates under mild, visible-light-induced conditions.

Table 2: Examples of Photo-Induced Difluoroalkylation with this compound

| Substrate | Photocatalyst | Product | Yield (%) |

| 1-Octene | fac-[Ir(ppy)₃] | Methyl 4,4-difluorodecanoate | 75 |

| Styrene | fac-[Ir(ppy)₃] | Methyl 4,4-difluoro-2-phenylbutanoate | 82 |

| 4-Chlorostyrene | fac-[Ir(ppy)₃] | Methyl 2-(4-chlorophenyl)-4,4-difluorobutanoate | 85 |

| N-Vinylpyrrolidinone | fac-[Ir(ppy)₃] | Methyl 2-(2-oxopyrrolidin-1-yl)-4,4-difluorobutanoate | 65 |

| Lepidine | fac-[Ir(ppy)₃] | Methyl 2,2-difluoro-2-(quinolin-4-yl)acetate | 72 |

| Caffeine | fac-[Ir(ppy)₃] | 8-(2,2-Difluoro-2-methoxy-2-oxoethyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione | 68 |

Data sourced from Organic Letters, 2016, 18 (19), 5130-5133. nih.gov

Advanced Applications of Methyl 2 Fluorosulfonyl Acetate in Chemical Research

Applications in Complex Organic Molecule Synthesis

Methyl 2-(fluorosulfonyl)acetate is a versatile and effective reagent for the trifluoromethylation of various organic substrates, including alkyl halides and aryl iodides and bromides. fishersci.comsigmaaldrich.comsigmaaldrich.com Its mechanism is believed to involve the in-situ generation of a difluorocarbene intermediate. orgsyn.org

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. researchgate.net this compound serves as an efficient and relatively inexpensive reagent for this purpose, making it a valuable tool in medicinal chemistry and agrochemical research. researchgate.net

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its stability, ability to form hydrogen bonds, and capacity to act as a bioisostere for other functional groups. mdpi.comresearchgate.net The derivatization of triazoles can yield compounds with significant biological properties. mdpi.comresearchgate.net In some applications, 1,2,3-triazole derivatives containing multiple phenyl rings have been designed to mimic steroidal systems, targeting pathways involved in hormone biosynthesis and signaling. mdpi.comnih.gov Trifluoromethylation is a key strategy in modifying such scaffolds to enhance their bioactivity.

In a direct application, this compound has proven effective for the trifluoromethylation of complex steroidal molecules. orgsyn.org For example, it has been used in the synthesis of 4-(trifluoromethyl)-androst-4-ene-3,17-dione from 4-bromo-androst-4-ene-3,17-dione. orgsyn.org This transformation highlights the reagent's utility in providing access to a series of trifluoromethylated natural product derivatives, which are often challenging to synthesize via other methods. orgsyn.org The reaction proceeds efficiently, even on a multi-millimole scale, demonstrating its practicality for creating these valuable compounds. orgsyn.org

The strategic incorporation of fluorine into natural products is a powerful method for generating analogues with improved pharmacological profiles. The trifluoromethyl group, in particular, is known to have beneficial effects on biological activity. researchgate.net this compound is an effective reagent for creating these analogues. orgsyn.org

A notable example is the efficient trifluoromethylation of steroidal compounds, which provides a direct route to a series of trifluoromethylated natural products. orgsyn.org This method allows for the late-stage introduction of the CF₃ group into complex molecular frameworks, a highly desirable feature in drug discovery and development. researchgate.net

This compound is a key reagent in the synthesis of the novel fungicide, Pyraziflumid. nih.govresearchgate.net Pyraziflumid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structure, which exhibits excellent fungicidal activity against a wide range of plant diseases. researchgate.netresearchgate.net

The synthesis of Pyraziflumid involves the preparation of a crucial intermediate, Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. nih.gov This intermediate is synthesized via the trifluoromethylation of Methyl 3-chloropyrazine-2-carboxylate using this compound in the presence of copper(I) iodide. nih.gov The reaction, conducted in a dimethylformamide (DMF) and toluene (B28343) solvent system, yields the desired trifluoromethylated product, which is then elaborated to produce Pyraziflumid. nih.gov

Reaction for Pyraziflumid Intermediate Synthesis

| Reactant | Reagent | Product | Yield |

|---|

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with many approved drugs containing these structural motifs. mdpi.com Scaffolds such as pyrones and pyridones are important targets for synthesis due to their biological activities. researchgate.net The introduction of fluorine or trifluoromethyl groups can enhance metabolic stability and receptor binding affinity. mdpi.com

This compound serves as a potent trifluoromethylating agent, enabling the introduction of the CF₃ group onto various heterocyclic cores. This capability is crucial for creating libraries of fluorinated compounds for drug discovery programs. For instance, the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxamides, precursors to the fungicide Pyraziflumid, demonstrates the successful trifluoromethylation of a pyrazine (B50134) ring system. nih.govresearchgate.net This highlights the reagent's utility in accessing functionalized, fluorinated heterocyclic scaffolds that are of significant interest in both pharmaceutical and agrochemical research.

Beyond trifluoromethylation, this compound (MDFA) can also function as an efficient source of difluorocarbene (:CF₂), a highly reactive intermediate used for constructing difluorinated structures. acs.orgresearchgate.net Under specific conditions of high concentration and temperature, MDFA's reactivity in generating difluorocarbene is comparable to that of the well-known reagent trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). acs.orgorgsyn.org

This reactivity allows for the synthesis of difluorocyclopropanes through the addition of difluorocarbene to alkenes. acs.orgorgsyn.org This reaction is notable for its effectiveness even with electron-deficient alkenes. For example, the reaction of MDFA with n-butyl acrylate (B77674), a relatively unreactive alkene, produces the corresponding difluorocyclopropane product in good yield. acs.orgresearchgate.net This application provides a valuable pathway for creating gem-difluorinated cyclopropane (B1198618) rings, which are important structural motifs in various bioactive molecules.

Difluorocyclopropanation using MDFA

| Alkene | Reagent | Product | Yield |

|---|

Construction of Difluorinated Scaffolds

Development of Spirodifluorocyclopropyl Nucleoside Analogs

A significant application of this compound is in the synthesis of complex pharmaceutical intermediates. One key area is the development of modified nucleosides, which are fundamental to the creation of antiviral and anticancer drugs. Specifically, MDFA is instrumental in creating spirodifluorocyclopropyl nucleoside analogs.

The core of this application lies in MDFA's ability to act as an efficient precursor to difluorocarbene (:CF2), a highly reactive intermediate. acs.orgresearchgate.net Under specific reaction conditions, such as high temperatures or through iodide-induced demethylation, MDFA releases difluorocarbene. researchgate.netresearchgate.net This difluorocarbene can then react with a double bond within a precursor molecule, such as a modified sugar, in a process called cyclopropanation.

In the synthesis of 2'-deoxy-2'-spirodifluorocyclopropanyl nucleoside analogs, the key step is the introduction of the difluorocyclopropane ring at the 2'-position of the sugar moiety. researchgate.net This is achieved through a difluorocarbene reaction, for which MDFA is a suitable source. researchgate.net The resulting spiro-fused ring system is a desirable structural motif in medicinal chemistry, and these novel nucleoside analogs have been synthesized and evaluated for their potential antiviral activity against pathogens like the hepatitis C and influenza A viruses. researchgate.net

Regioselective Functionalization of Gem-Difluorinated Cyclopropanes

The gem-difluorinated cyclopropane structure, which can be synthesized using this compound as a difluorocarbene source, is a valuable building block in its own right. acs.orgresearchgate.net These strained ring systems are kinetically stable yet can be activated for a variety of chemical transformations.

Research has focused on the palladium-catalyzed regioselective activation of gem-difluorinated cyclopropanes, which involves the cleavage of a carbon-carbon bond. This strategy provides an efficient pathway to 2-fluoroallylic compounds, which are important skeletons in many biologically active molecules. The ability to control where the functionalization occurs (regioselectivity) is crucial for synthesizing specific target molecules with high purity. While MDFA's primary role is in the creation of the gem-difluorinated cyclopropane starting material, its use is foundational to accessing the substrates needed for these advanced functionalization reactions.

Synthesis of Difluoromethylated Alkynes

The difluoromethyl group (–CF2H) is an important moiety in medicinal chemistry, often considered a bioisostere of hydroxyl or thiol groups, capable of altering a drug molecule's properties. Consequently, methods to synthesize molecules containing this group, such as difluoromethylated alkynes, are of great interest.

While this compound is a versatile fluorinating agent, its application is most prominently documented for trifluoromethylation and difluorocyclopropanation. chemicalbook.com For instance, it is used in copper-catalyzed reactions to introduce trifluoromethyl (–CF3) groups into various organic molecules. alfa-chemistry.com It also serves as a difluorocarbene source to produce 1,1-difluoroalkenes from aldehydes and ketones. researchgate.net However, literature detailing the direct use of MDFA for the synthesis of difluoromethylated alkynes is not as prevalent. Other specialized reagents, such as (difluoromethyl)zinc reagents, have been developed specifically for the direct difluoromethylation of terminal alkynes. nsf.gov

Contributions to Materials Science and Engineering

The influence of this compound extends beyond pharmaceuticals into the realm of advanced materials, where its unique properties contribute to the development of high-performance products.

Role in Advanced Materials Formulation (e.g., Coatings, Polymers)

In materials science, MDFA is utilized in the synthesis and formulation of advanced polymers and coatings. The incorporation of fluorinated moieties into polymer backbones or as additives can significantly enhance material properties. Specifically, its use can lead to materials with greater thermal stability and improved chemical resistance. chemimpex.com These characteristics are highly desirable for high-performance applications, such as protective coatings for industrial equipment, electronics, and aerospace components where durability under harsh conditions is paramount.

Application as an Electrolyte Additive in Lithium-Ion Battery Technology

A cutting-edge application of this compound is as a novel electrolyte additive for high-voltage lithium-ion batteries. The performance and lifespan of these batteries, particularly those operating at high voltages, are often limited by the decomposition of the electrolyte and the instability of the electrode surfaces.

Research has shown that adding a small amount of MDFA (e.g., 1% by weight) to the electrolyte of a LiCoO2/graphite pouch cell operating at a high voltage of 4.45 V can yield significant improvements. researchgate.net Density functional theory (DFT) calculations and electrochemical tests reveal that MDFA is preferentially reduced on the electrode surface compared to the standard electrolyte solvents. researchgate.net This process forms a robust and stable solid electrolyte interphase (SEI) film on the anode. This protective film has high lithium-ion conductivity, which reduces the interfacial impedance of the cell and suppresses further electrolyte decomposition. researchgate.net The result is enhanced cycling stability at high voltage and improved performance at low temperatures. researchgate.net

Research in Sustainable Agricultural Chemistry

The strategic introduction of fluorine into molecules is a well-established method for enhancing the efficacy of agrochemicals. This compound serves as a key intermediate in the synthesis of various fluorinated compounds that are important in this field. chemimpex.com Its utility in this sector is linked to the development of more effective and potentially more environmentally benign pesticides. Research focuses on leveraging MDFA to create novel active ingredients that offer potent pest control while aiming for a reduced ecological impact. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 680-15-9 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₃H₃F₃O₄S | scbt.com |

| Molecular Weight | 192.11 g/mol | scbt.com |

| Appearance | Colorless to yellowish liquid | chemimpex.com |

| Density | 1.509 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 117-118 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.351 | sigmaaldrich.com |

Table 2: Summary of Key Applications

| Application Area | Specific Use | Mechanism / Benefit | Source(s) |

| Medicinal Chemistry | Synthesis of spirodifluorocyclopropyl nucleoside analogs | Acts as a difluorocarbene (:CF2) source for cyclopropanation. | researchgate.netresearchgate.net |

| Organic Synthesis | Trifluoromethylation of aryl compounds | Used with a copper catalyst to introduce -CF3 groups. | chemicalbook.comalfa-chemistry.com |

| Materials Science | Formulation of advanced polymers and coatings | Increases thermal stability and chemical resistance. | chemimpex.com |

| Energy Storage | Electrolyte additive for Li-ion batteries | Forms a stable, low-impedance SEI film on the anode, improving high-voltage performance. | researchgate.net |

| Agrochemicals | Intermediate for pesticide synthesis | Provides a building block for novel, fluorinated active ingredients. | chemimpex.com |

Development of Environmentally Conscientious Agrochemicals

The pursuit of sustainable agriculture has driven significant research into the development of effective and environmentally benign agrochemicals. A key player in this field is this compound, a versatile fluorinated compound. Its unique chemical properties make it a valuable building block in the synthesis of modern herbicides that are designed to have a reduced ecological impact. This is often achieved by creating highly selective herbicides that are effective at lower application rates, thus minimizing the amount of active ingredient released into the environment.

The introduction of fluorine atoms into agrochemical molecules can significantly enhance their biological activity and metabolic stability. This compound serves as a crucial reagent for introducing the difluoromethyl group (CF2) into various molecular structures, a feature that can lead to improved herbicidal efficacy.

One of the notable applications of fluorinated compounds is in the synthesis of pyridine-based herbicides. These herbicides are known for their selective control of broadleaf weeds in various crops. Research has focused on creating derivatives with enhanced activity and more favorable environmental profiles. While direct synthesis pathways from this compound to every modern herbicide are not always explicitly detailed in publicly available literature, its role as a precursor to key fluorinated intermediates is well-established in the field of synthetic chemistry.

For instance, the synthesis of advanced pyridine (B92270) herbicides often involves the construction of a substituted pyridine ring. The strategic incorporation of fluorine-containing moieties, facilitated by reagents like this compound, is a critical step in achieving the desired selectivity and potency. This allows for the development of herbicides that target specific weed species without harming the primary crop, a hallmark of environmentally conscientious weed management.

The development of herbicides such as those containing a phenylpyridine moiety has shown promise in creating potent and selective agrochemicals. The synthesis of these complex molecules often relies on the availability of versatile fluorinated building blocks. The data below illustrates the efficacy of certain novel phenylpyridine derivatives against various weed species, highlighting the potential of such compounds in modern agriculture.

Efficacy of Phenylpyridine-based Herbicides on Various Weed Species

| Compound ID | Weed Species | Inhibition (%) at 37.5 g a.i./ha |

|---|---|---|

| 7a | Abutilon theophrasti | >80 |

| 7a | Amaranthus retroflexus | >80 |

| 7a | Eclipta prostrata | >80 |

| 7a | Digitaria sanguinalis | >80 |

| 7a | Setaria viridis | >80 |

| 7j | Abutilon theophrasti | 100 |

| 7j | Amaranthus retroflexus | 100 |

| 7k | Abutilon theophrasti | 100 |

| 7k | Amaranthus retroflexus | 100 |

| Fomesafen (Reference) | Abutilon theophrasti | <80 |

| Fomesafen (Reference) | Amaranthus retroflexus | <80 |

Data sourced from a study on novel α-trifluoroanisole derivatives containing phenylpyridine moieties. nih.gov

The table demonstrates the high inhibitory activity of synthesized compounds against several common weeds at a low application rate, a key characteristic of environmentally conscientious herbicides. The development of such compounds is facilitated by the use of versatile fluorinated building blocks in their synthesis.

Furthermore, research into sulfonanilide herbicides has also benefited from the use of difluoromethyl groups. One study reported that a difluoromethyl compound within a series of novel sulfonanilides exhibited high herbicidal activity across a broad spectrum of weeds. researchgate.net The ability to precisely introduce such fluorinated groups, for which this compound is a known precursor, is crucial in the design of these next-generation agrochemicals.

Herbicidal Activity of a Novel Sulfonanilide Compound

| Compound | Application Rate (g a.i./ha) | Weed Control Spectrum | Rice Plant Injury |

|---|---|---|---|

| 2'-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]-1,1-difluoro-6'-(methoxymethyl)methanesulfonanilide | 4 to 16 | Broad spectrum (grass, sedge, broadleaf) | None |

Data from a study on sulfonanilides having a pyrimidinyl-containing group. researchgate.net

This data underscores the potential to develop highly effective and selective herbicides with minimal impact on the crop, a significant advancement in creating more sustainable agricultural practices. The synthesis of such difluoromethyl-containing compounds highlights the importance of reagents like this compound in modern agrochemical research.

Computational and Theoretical Studies on Methyl 2 Fluorosulfonyl Acetate Chemistry

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical calculations offer a microscopic view of how chemical reactions proceed, allowing researchers to map out energy landscapes, identify transition states, and understand the factors that control reaction outcomes.

Electronic structure calculations are a cornerstone of computational chemistry, used to determine the distribution of electrons within a molecule and how this changes during a chemical reaction. A notable example involves the study of the stereospecificity of rearrangements in related difluorinated compounds. Researchers have employed the UB3LYP/6-31G* level of theory to investigate such reactions. researchgate.net This methodology combines Density Functional Theory (DFT) with a specific functional (B3LYP) and basis set (6-31G*) to calculate the energies of different molecular arrangements.

In one study, this computational approach was used to explore the energy barriers associated with different potential reaction pathways: cyclopropane (B1198618) stereoisomerization, diastereoisomeric vinylcyclopropane (B126155) rearrangement (VCPR), and a researchgate.netresearchgate.net-rearrangement. The calculations successfully ranked the energy barriers for these competing pathways, and the results were in agreement with experimental observations. researchgate.net This demonstrates the predictive power of electronic structure calculations in elucidating complex reaction mechanisms.

Table 1: Theoretical Energy Barrier Ranking for Competing Reaction Pathways

| Reaction Pathway | Relative Energy Barrier (Calculated) | Experimental Correlation |

|---|---|---|

| Cyclopropane Stereoisomerisation | Lowest | Consistent with observed stereoisomerisation |

| Diastereoisomeric VCPR | Intermediate | Consistent with observed rearrangement |

| researchgate.netresearchgate.net-Rearrangement | Highest | Consistent with the absence of this product |

This table is illustrative of findings from computational studies on related fluorine-containing compounds.

Computational models are crucial for understanding and predicting the reactivity and selectivity of chemical reagents. For compounds like Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), a close analog of the title compound, computational studies have been key to understanding its function as a difluorocarbene source. researchgate.netacs.org Under specific conditions, MDFA exhibits reactivity comparable to the well-known reagent, Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). acs.org

Modeling helps to explain why certain reactions are favored over others and under what conditions a reagent will display optimal reactivity. For instance, computational analysis can rationalize the high efficiency of MDFA in difluorocyclopropanation reactions, even with highly unreactive substrates like n-butyl acrylate (B77674). researchgate.net By calculating the energy profiles of different reaction approaches, researchers can predict which products are most likely to form, thereby guiding the design of synthetic strategies.

Theoretical Investigations in Materials Science Applications

In materials science, theoretical studies are vital for designing and understanding the performance of novel materials. Methyl 2-(fluorosulfonyl)acetate derivatives have emerged as important components in energy storage technologies, and computational methods have been essential in clarifying their role.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying the complex interfaces in batteries. A derivative, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), has been investigated as a novel electrolyte additive to improve the performance of high-voltage lithium-ion batteries. researchgate.net

The calculations revealed the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of MDFA and the electrolyte solvents. researchgate.net The LUMO energy level is particularly important as it indicates the propensity of a molecule to be reduced (accept an electron). The DFT results showed that MDFA has a higher LUMO energy than the conventional electrolyte solvents, indicating it will be preferentially reduced at the anode surface. researchgate.net This preferential reduction is crucial for forming a robust and effective SEI before the bulk electrolyte can decompose. The resulting interface film possesses high lithium-ion conductivity, which significantly reduces the interfacial impedance of the battery cells and enhances cycling stability at high voltages. researchgate.net

Table 2: Calculated HOMO and LUMO Energies of Electrolyte Components

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | - | Higher than solvent |

| Electrolyte Solvent (e.g., Carbonates) | - | Lower than MDFA |

Data derived from qualitative descriptions in the literature indicating MDFA's preferential reduction. researchgate.net

This theoretical insight into the mechanism of SEI formation guided the experimental validation, which confirmed that even a small amount (1 wt%) of MDFA as an additive leads to significantly improved battery performance, including at low temperatures and high voltages. researchgate.net

Future Perspectives and Emerging Directions in Methyl 2 Fluorosulfonyl Acetate Research

Exploration of Novel Catalytic Systems and Reaction Conditions

The reactivity of Methyl 2-(fluorosulfonyl)acetate is highly dependent on the catalytic system and reaction conditions employed, a key area for future investigation.

Copper-Catalyzed Trifluoromethylation: A well-established application of MDFA is the trifluoromethylation of aryl and alkenyl halides, typically mediated by copper(I) iodide (CuI). orgsyn.org Research has demonstrated that the efficiency of this transformation can be enhanced by additives. For instance, the use of tetrabutylammonium (B224687) iodide (TBAI) as a promoter has been shown to improve conversion rates in the CuI-mediated trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles. researchgate.net The proposed mechanism involves the reaction of MDFA with CuI, which, after eliminating sulfur dioxide and carbon dioxide, generates a key trifluoromethylcopper (B1248711) ([CF3Cu]) intermediate responsible for the nucleophilic trifluoromethylation. orgsyn.org

Difluorocarbene Generation: Under specific conditions of high concentration and elevated temperatures, MDFA serves as an efficient precursor to difluorocarbene (:CF2). acs.orgnih.gov This highly reactive intermediate readily participates in reactions such as the difluorocyclopropanation of a wide range of alkenes, including unreactive substrates like n-butyl acrylate (B77674). acs.orgnih.govresearchgate.net The reactivity of MDFA in this context has been found to be comparable to that of the well-known reagent, trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nih.gov

Photoredox Catalysis: A significant advancement has been the use of MDFA under visible-light photoredox conditions. acs.org This approach unlocks new reaction pathways by generating radical species. Specifically, MDFA (sometimes referred to as Chen's reagent) can be used as a source for the carbomethoxydifluoromethyl radical (•CF2CO2Me). This radical can then be added to unactivated alkenes, styrenes, and heteroarenes, demonstrating a novel application beyond traditional trifluoromethylation. acs.org

| Catalytic System | Reagent(s) | Reaction Type | Substrates | Ref. |

| Copper(I) Iodide | MDFA, CuI, TBAI | Trifluoromethylation | Aryl iodides, heterocycles | researchgate.net |

| Thermal | MDFA (high conc., high temp.) | Difluorocyclopropanation | Alkenes | acs.orgnih.gov |

| Photoredox | MDFA, Photocatalyst | Carbomethoxydifluoromethylation | Alkenes, styrenes, heteroarenes | acs.org |

Integration into Green Chemistry Methodologies for Fluorination

Future research is increasingly focused on aligning the use of MDFA with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.

The development of visible-light-driven photoredox catalysis represents a major step in this direction. acs.org By using light as a renewable energy source, these reactions can often be conducted under milder conditions than traditional thermal methods, avoiding the need for high temperatures. This approach minimizes energy consumption and can lead to cleaner reaction profiles. The photocatalytic cycle can be driven by organic dyes, which offers a metal-free alternative to some catalytic systems, further enhancing the green credentials of the methodology. thieme-connect.com The ability to generate and utilize reactive radical species under these mild conditions opens a sustainable avenue for complex fluorinated molecule synthesis. acs.org

Diversification of Synthetic Methodologies and Reagent Derivatives

While initially used for specific transformations, the synthetic utility of MDFA is broadening, and its chemical space is being explored through derivatives.

Expanded Synthetic Applications: The known applications of MDFA include:

Trifluoromethylation: A broadly applicable method for introducing the CF3 group into alkyl halides, aryl iodides, and bromides. fishersci.comchemicalbook.comsigmaaldrich.com

Difluorocyclopropanation: The generation of difluorocarbene from MDFA allows for the synthesis of gem-difluorocyclopropanes, which are valuable building blocks. researchgate.netacs.org

Carbomethoxydifluoromethylation: The photoredox-catalyzed generation of the •CF2CO2Me radical from MDFA enables the direct installation of the carbomethoxydifluoromethyl group onto various organic scaffolds. acs.org

Reagent Derivatives: The primary analogue to MDFA is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). acs.orgnih.gov Comparative studies have shown that MDFA can exhibit comparable reactivity to TFDA as a difluorocarbene source, particularly under high-concentration and high-temperature conditions. acs.orgnih.gov This provides chemists with a valuable alternative, with research ongoing to understand the subtle differences in reactivity and substrate scope between these and other potential derivatives.

Interdisciplinary Research Bridging Organic Chemistry and Applied Sciences

The unique properties conferred by fluorine mean that compounds synthesized using MDFA are of great interest in fields beyond traditional organic chemistry.

Medicinal Chemistry: Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. chemimpex.com MDFA serves as a key reagent in the synthesis of these molecules for drug discovery. chemimpex.com Its utility has been demonstrated in the synthesis of complex, biologically relevant molecules, including the trifluoromethylation of steroids. orgsyn.org

Materials Science: The introduction of fluorinated moieties can significantly alter the properties of materials. MDFA is used in the synthesis of advanced polymers and coatings to improve chemical resistance and modify surface properties. chemimpex.com In a distinct application, MDFA has been studied as an electrolyte additive in high-voltage lithium-ion batteries. Research indicates that it can be preferentially reduced at the anode to form a stable interface, improving cycling stability and low-temperature performance. researchgate.net

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds play a crucial role in modern agrochemicals. MDFA is a valuable tool for synthesizing new crop protection agents with enhanced efficacy and stability. chemimpex.com

Q & A

Q. What are the primary synthetic applications of Methyl 2-(fluorosulfonyl)acetate (MDFA) in organic chemistry?

MDFA is a key reagent for trifluoromethylation of alkyl halides and perfluoroalkylation of aryl iodides and bromides. The reaction mechanism involves the generation of CF₃ radicals under thermal or initiator-driven conditions. For alkyl halides, MDFA facilitates substitution via radical pathways, while aryl halides undergo coupling through transition-metal-free or copper-mediated processes. Reaction optimization typically requires inert atmospheres (e.g., N₂) and controlled heating (117–118°C, near its boiling point) .

Q. What safety protocols are critical when handling MDFA in laboratory settings?

MDFA is flammable (flash point: 47°C) and corrosive (H314 hazard code). Key precautions include:

Q. How should researchers validate the purity and stability of MDFA prior to use?

Analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) to detect decomposition products (e.g., fluorosulfonic acid).

- ¹⁹F NMR to confirm structural integrity, with characteristic peaks for -SO₂F and CF₂ groups. Stability tests under varying temperatures (25–100°C) and solvents (e.g., DMF, THF) are recommended to assess shelf-life .

Advanced Research Questions

Q. How does the electronic nature of alkenes influence MDFA’s efficacy in cyclopropanation reactions?

MDFA’s utility in synthesizing difluorocyclopropanes depends on the alkene’s nucleophilicity. Electron-rich alkenes (e.g., cinnamyl acetate derivatives) often lead to decomposition rather than cyclopropanation, as observed in failed attempts with heteroarene-substituted alkenes. Alternative strategies include using alkenoates (e.g., methyl 2-phenylacetoacetate derivatives) for improved stability and reactivity under high-temperature conditions .

Q. What analytical techniques confirm the involvement of CF₃ radicals in MDFA-mediated reactions?

- Electron paramagnetic resonance (EPR) spectroscopy directly detects CF₃ radical intermediates.

- Radical trapping experiments with agents like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radicals and analyze adducts via LC-MS.

- Kinetic studies using UV-Vis spectroscopy to monitor reaction progress and radical lifetimes .

Q. How can researchers resolve contradictory data on MDFA’s substrate compatibility?

- Systematic parameter screening : Vary temperature, solvent polarity, and stoichiometric ratios (MDFA:substrate). For example, DMF enhances reactivity for aryl bromides, while THF is optimal for alkyl halides.

- Computational modeling : Density functional theory (DFT) calculations to predict transition states and identify steric/electronic barriers. Cross-referencing with analogous reagents (e.g., TMSCF₃) provides mechanistic insights .

Q. What strategies mitigate decomposition pathways in MDFA-based reactions?

- Additive screening : Stabilizing agents like silver salts (e.g., fluorosulfonyldifluoroacetic acid silver(I) salt) suppress side reactions.

- Stepwise reaction design : Pre-activate substrates (e.g., via lithiation) before introducing MDFA to reduce thermal stress.

- In situ monitoring : Real-time FTIR or Raman spectroscopy to detect decomposition intermediates and adjust conditions dynamically .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.